N-({4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-methionine
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Overview
Description
2-({4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a cyclohexyl group, and a butanoic acid moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the cyclohexyl group, and the attachment of the butanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)-4-(METHYLSULFANYL)BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different quinazolinone derivatives, while reduction reactions may produce various reduced forms of the compound.
Scientific Research Applications
2-({4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)-4-(METHYLSULFANYL)BUTANOIC ACID has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The quinazolinone core may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL METHYL BENZOIC ACID: Shares the quinazolinone core but differs in the attached groups.
METHYL 2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: Similar in structure but with a pyrimidine core instead of quinazolinone.
Uniqueness
2-({4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)-4-(METHYLSULFANYL)BUTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H27N3O5S |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexanecarbonyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C21H27N3O5S/c1-30-11-10-17(20(27)28)22-18(25)14-8-6-13(7-9-14)12-24-19(26)15-4-2-3-5-16(15)23-21(24)29/h2-5,13-14,17H,6-12H2,1H3,(H,22,25)(H,23,29)(H,27,28)/t13?,14?,17-/m0/s1 |
InChI Key |
MSCBIGHCTPDBAI-KVULBXGLSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=O |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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